molecular formula C₁₉H₁₉D₄N₇O₆ B1147143 L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) CAS No. 1356841-72-9

L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged)

Cat. No.: B1147143
CAS No.: 1356841-72-9
M. Wt: 449.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .

Mode of Action

L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .

Biochemical Pathways

L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .

Pharmacokinetics

Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .

Result of Action

Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .

Action Environment

The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .

Chemical Reactions Analysis

Types of Reactions

L-Tetrahydrofolic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

1356841-72-9

Molecular Formula

C₁₉H₁₉D₄N₇O₆

Molecular Weight

449.45

Synonyms

N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4;  (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4;  THFA-d4;  Tetrahydropteroylglutamic Acid-d4; 

Origin of Product

United States

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